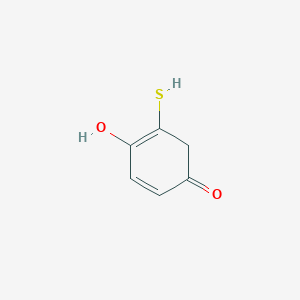

2,5-Dihydroxythiophenol

Description

Significance of Hydroxyl and Thiol Functionalities in Aromatic Systems

The presence of hydroxyl (-OH) and thiol (-SH) groups on an aromatic ring imparts significant and distinct chemical properties. The hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions. masterorganicchemistry.comgeeksforgeeks.org This is due to its ability to donate its lone pair of electrons into the aromatic pi system, a phenomenon known as resonance or pi-donation, which outweighs its electron-withdrawing inductive effect. masterorganicchemistry.com This electron donation makes the aromatic ring more electron-rich and thus more reactive towards electrophiles. masterorganicchemistry.com Furthermore, the polarity of the hydroxyl group and its ability to participate in hydrogen bonding increases the water solubility of the compound and raises its boiling point. fiveable.meashp.org

The thiol group (-SH), also known as a sulfhydryl group, is the sulfur analog of a hydroxyl group. wikipedia.org Like the hydroxyl group, it can act as an electron-donating group. ashp.org A key difference is that thiophenol is considerably more acidic than phenol (B47542). wikipedia.org The thiol group is highly versatile; it is a strong nucleophile, can be readily oxidized to form disulfides, and plays a critical role in biological systems, most notably as part of the amino acid cysteine. wikipedia.orgnih.gov Thiols can also engage in favorable S–H/π interactions with aromatic rings, which are driven by molecular orbital interactions between an aromatic π donor orbital and the S–H σ* acceptor orbital. nih.govacs.orgresearchgate.net This interaction differs from classical cation/π interactions and is a significant stabilizing force. acs.org The combination of both a hydroxyl and a thiol group on a single aromatic ring, as in 2,5-Dihydroxythiophenol, creates a multifunctional molecule with a unique profile of reactivity, acidity, and potential for intermolecular interactions.

Current Research Landscape and Emerging Applications of this compound

This compound (DHT), also known as 2-Sulphanylbenzene-1,4-diol, is a biochemical utilized for research purposes. scbt.com A significant area of its application is in surface science and electrochemistry. Studies have shown that DHT can form a close-packed, self-assembled monolayer on metal electrode surfaces like gold (Au) and platinum (Pt), binding exclusively through the sulfur atom. researchgate.net This leaves the dihydroxy-substituted phenyl group pendant, exposing its redox-active nature. researchgate.net

The primary focus of this research has been the reversible two-electron quinone/hydroquinone (B1673460) redox activity of the immobilized molecule. researchgate.net This electrochemical behavior has been probed to understand substrate-mediated adsorbate-adsorbate interactions on both gold and platinum surfaces. koreascience.kracs.org The surface coordination chemistry of this compound has also been specifically investigated on well-defined palladium (Pd) electrodes. orcid.org

Beyond fundamental surface chemistry, DHT has been explored for more applied purposes. Research has shown its utility as a reagent for the photometric determination of mercury (II), where it forms mixed ligand complexes. researchgate.netchemprob.org In another area of study, a related compound, 6-bromo-2,5-dihydroxy-thiophenol, was synthesized to investigate its properties as a putative metabolite of certain toxic compounds. taylorandfrancis.com The unique structure of this compound, combining a surface-anchoring thiol group with a redox-active hydroquinone moiety, continues to make it a molecule of interest for developing functionalized surfaces and sensors. rsc.org

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2889-61-4 | scbt.com |

| Molecular Formula | C₆H₆O₂S | scbt.comchemspider.com |

| Molecular Weight | 142.18 g/mol | scbt.com |

| Alternate Names | 2-Sulphanylbenzene-1,4-diol | scbt.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-2,5-dihydroxy-thiophenol |

| Benzene (B151609) |

| Benzenesulfonyl chloride |

| Cysteine |

| Diphenyl disulfide |

| Mercury (II) |

| O-aryl dialkylthiocarbamates |

| Phenol |

| S-aryl dialkylthiocarbamate |

| Sodium borohydride |

| Sodium hydroxide |

| Sodium thiophenolate |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-sulfanylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQJFYYGUOXGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2889-61-4 | |

| Record name | 2-Mercaptobenzene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dihydroxythiophenol

Established Synthetic Routes to 2,5-Dihydroxythiophenol

The synthesis of this compound, a crucial organosulfur compound, is primarily achieved through specific and well-documented chemical pathways. These methods are foundational in providing the necessary compound for various research and industrial applications.

Synthesis from Benzoquinone and Sodium Thiosulfate (B1220275)

A prominent and frequently cited method for the synthesis of this compound involves the reaction of benzoquinone with sodium thiosulfate. sciencemadness.orgnih.gov This process is typically conducted as a one-pot synthesis to avoid the cumbersome and inefficient isolation of the intermediate Bunte salt. sciencemadness.org

The reaction commences with the dissolution of sodium thiosulfate pentahydrate in water, creating a cool, milky solution due to the endothermic nature of the dissolution. sciencemadness.org Separately, benzoquinone is dissolved in glacial acetic acid, often with gentle warming, to form a dark red solution. sciencemadness.org The benzoquinone solution is then slowly added to the cooled sodium thiosulfate solution while maintaining a low temperature, generally under 10°C. sciencemadness.org The initial reaction is characterized by the formation of a dark red color and a viscous, oil-like substance that gradually dissolves. sciencemadness.org As the reaction proceeds, the solution clears and transitions to a rusty brown or red color. sciencemadness.org

Following the formation of the intermediate, a reduction step is necessary to yield the final thiophenol product. This is commonly achieved using a reducing agent such as zinc dust in the presence of hydrochloric acid. sciencemadness.orgmdma.ch The reduction process is known to generate significant quantities of hydrogen sulfide (B99878) gas, necessitating careful handling and adequate ventilation. sciencemadness.org The final product, this compound, can then be extracted and purified.

Comparative Analysis of Synthetic Yields and Purity

The efficiency of synthetic routes is a critical factor in chemical manufacturing. For thiophenol derivatives, significant improvements in yield have been reported by optimizing reaction conditions and synthetic pathways. For instance, a modified route for the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a thiophenol precursor, saw a substantial increase in the total yield from a mere 8% to 52%. nih.govnih.gov This enhancement was achieved on a gram scale with simplified handling procedures. nih.govnih.gov

While specific yield percentages for the direct synthesis of this compound from benzoquinone and sodium thiosulfate are not always detailed in general literature, the focus is often on achieving high purity of the final product. energetic-materials.org.cn For example, in the synthesis of a related compound, high-purity 2,4,6-trinitro-5-ethoxy-1,3-phenylenediamine, a purity of over 99.8% was achieved, highlighting the importance of purification in the synthesis of such compounds. energetic-materials.org.cn The purity of this compound is crucial for its subsequent applications, and techniques such as recrystallization are often employed to obtain the desired level of purity. The final product is often described as pale yellow needles with a distinct melting point.

Precursor Compounds in this compound Synthesis

The synthesis of this compound relies on the availability and reactivity of specific precursor molecules. These compounds provide the necessary chemical framework upon which the final product is constructed.

1,4-Benzoquinone (B44022) as a Key Precursor

1,4-Benzoquinone is a fundamental precursor in the synthesis of this compound. sciencemadness.orgnih.gov It is a yellow crystalline solid with a pungent odor and serves as the starting aromatic ring structure. atamanchemicals.com In the synthesis, 1,4-benzoquinone undergoes a reaction with a sulfur-containing nucleophile, which ultimately leads to the introduction of the thiol group. sciencemadness.orgnih.gov This compound is also a key precursor in the synthesis of other hydroquinone (B1673460) derivatives and is utilized as an oxidant and hydrogen acceptor in various chemical reactions. atamanchemicals.com

Other Relevant Precursors for Thiophenol Synthesis

Beyond 1,4-benzoquinone, the broader field of thiophenol synthesis utilizes a variety of precursor compounds. These precursors offer alternative pathways to introduce the thiol functionality onto an aromatic ring. Some notable examples include:

Chlorobenzene: Can be reacted with hydrogen sulfide over an alumina (B75360) catalyst at high temperatures to produce thiophenol. wikipedia.org

Aniline (B41778): Can be converted to a diazonium salt, which then reacts with a xanthate in the Leuckart thiophenol reaction. wikipedia.org

Phenols: Can be converted to thiophenols through the Newman–Kwart rearrangement, which involves the formation of an O-aryl dialkylthiocarbamate intermediate. wikipedia.org

Aryl Iodides: Can be coupled with sulfur sources in the presence of a catalyst to form thiophenols. organic-chemistry.org

S-aryl isothiouronium salts: These have been explored as stable and odorless surrogates for thiophenols, which are often volatile and have a strong, unpleasant odor. thieme-connect.com

The selection of a specific precursor often depends on the desired substitution pattern of the final thiophenol, as well as considerations of reaction conditions, cost, and safety.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

While specific green chemistry methodologies for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are being applied to the synthesis of related compounds. For instance, the synthesis of 2,5-dihydroxybenzyl derivatives has been achieved using water and ethanol (B145695) as solvents and potassium carbonate as a base, which are considered more environmentally benign than many traditional organic solvents and reagents. researchgate.net

Furthermore, the development of catalytic systems, such as the use of titanium silicate (B1173343) molecular sieves for the synthesis of 5-hydroxy-2(5H)-furanone, represents a green approach by enabling more efficient and selective reactions. rsc.org The use of mild oxidizing systems, like HCl/NaCl/H2O2 for the polymerization of 2,5-dimethoxyaniline, also aligns with green chemistry principles by avoiding harsh and toxic reagents. rsc.org

Future research in the synthesis of this compound will likely focus on incorporating these green chemistry principles to develop more sustainable and efficient manufacturing processes. This could involve exploring the use of renewable starting materials, developing novel catalytic systems, and designing reaction pathways that minimize waste and energy consumption.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dihydroxythiophenol

High-Resolution Electron Energy Loss Spectroscopy (HREELS) Studies

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique that provides detailed information about the vibrational modes of molecules adsorbed on a solid surface. By analyzing the energy loss of inelastically scattered low-energy electrons, it is possible to identify the chemical nature, orientation, and bonding of adsorbates.

Studies on the adsorption of thiophenol and its derivatives on noble metal surfaces, such as platinum and palladium, have been a subject of significant research. Specifically, the behavior of 2,5-dihydroxythiophenol chemisorbed on a Pt(111) surface, a close analogue to palladium, has been investigated. acs.orgosti.gov These studies reveal that the molecule attaches to the metal surface predominantly through the sulfur atom, a common bonding mechanism for thiols on such surfaces. acs.orgosti.gov This attachment occurs via the loss of the mercaptan hydrogen atom, forming a strong metal-sulfur bond. osti.gov

The vibrational spectra obtained via EELS for the adsorbed this compound layer are largely similar to the infrared (IR) spectra of the bulk compound. osti.gov However, a key difference is the de-emphasis of the O-H stretching modes in the EELS data, which provides insight into the orientation of the molecule on the surface. osti.gov While long-range ordering was not observed with Low-Energy Electron Diffraction (LEED), the consistent packing density suggests that the adsorbed molecules are uniformly oriented. acs.orgosti.gov Although specific HREELS data on palladium is not as readily available, the chemical similarities between platinum and palladium suggest a comparable adsorption behavior, dominated by the strong interaction between the sulfur atom and the palladium surface. conicet.gov.ar

A key aspect of studying this compound on a metal surface is determining the chemical state of the adsorbate. The molecule can potentially exist in different forms upon adsorption, such as a metalated diphenol or a quinone-type species, especially under electrochemical conditions. HREELS is a powerful tool for distinguishing between such species by identifying their characteristic vibrational frequencies.

For instance, the presence of a quinone species would be indicated by a strong vibrational mode corresponding to the C=O stretching frequency, typically found in the 1650-1750 cm⁻¹ range. Conversely, a metalated diphenol would be characterized by the absence of this C=O stretch and the presence of modes related to the C-O and metal-O bonds, as well as the aromatic ring vibrations.

In studies of this compound immobilized on a Pt surface, cyclic voltammetry showed clear evidence of a reversible two-electron, two-proton redox reaction, characteristic of a quinone/hydroquinone (B1673460) transformation. osti.gov Interestingly, the HREEL spectrum of the adsorbed layer did not show significant vibrational perturbations that would be expected from such a transformation, suggesting that any adsorbate-adsorbate interactions are primarily electronic in nature rather than structural. osti.gov This implies that the molecule likely remains as a metalated diphenol species under the high-vacuum conditions of HREELS, with the potential for electrochemical conversion to a quinone not being readily observed vibrationally.

Table 1: Representative Vibrational Modes for HREELS Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

| ν(O-H) | 3200 - 3600 | Presence indicates hydroxyl groups. Often attenuated in HREELS for surface-adsorbed species. |

| ν(C-H) aromatic | 3000 - 3100 | Confirms the presence of the aromatic ring. |

| ν(S-H) | 2550 - 2600 | Absence of this peak is strong evidence of deprotonation and chemisorption via the sulfur atom. |

| ν(C=O) quinone | 1650 - 1750 | A strong peak here would indicate the presence of a quinone-type surface species. |

| ν(C=C) aromatic | 1400 - 1600 | Characteristic vibrations of the benzene (B151609) ring. |

| ν(C-O) phenol (B47542) | 1200 - 1300 | Confirms the presence of the C-O bond. |

| ν(Metal-S) | 250 - 400 | Direct evidence of the covalent bond between the sulfur atom and the palladium surface. |

The intensity of the vibrational loss peaks in a HREELS spectrum is related to the number of adsorbed molecules, allowing for the quantitative determination of surface coverage. The relationship between peak intensity and coverage is generally complex and can be influenced by factors such as dipole-dipole interactions between adjacent molecules.

For quantitative analysis, the intensity of a characteristic vibrational mode of the adsorbate is monitored as a function of exposure or deposition time. This data is often calibrated against other surface-sensitive techniques that provide more direct measurements of surface coverage, such as X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES). By establishing a calibration curve, the HREELS signal intensity can then be used as a reliable measure of the surface concentration of this compound. This method is particularly useful for in-situ monitoring of adsorption processes and surface reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Please note: The following NMR data is predicted based on established chemical shift principles and typical values for similar functional groups, as specific experimental data for this compound was not available in the searched databases. Actual experimental values may vary.

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the proton signals provide a definitive fingerprint of the molecule's structure. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The protons of the two hydroxyl (-OH) groups and the single thiol (-SH) group are also expected to appear, typically as broad singlets, though their chemical shifts can be highly dependent on solvent, concentration, and temperature.

The splitting pattern of the aromatic protons is particularly informative. The proton at position 6 would be split by the proton at position 4 (a meta-coupling, small J-value) and the proton at position 3 (an ortho-coupling, larger J-value), likely appearing as a doublet of doublets. The proton at position 3 would be split by the proton at position 4 (an ortho-coupling), appearing as a doublet. The proton at position 4 would be split by the protons at positions 3 and 6, resulting in a more complex multiplet, likely a triplet or doublet of doublets depending on the coupling constants.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 6.85 | d (doublet) |

| H-4 | 6.70 | t (triplet) or dd (doublet of doublets) |

| H-6 | 6.95 | d (doublet) |

| -OH (at C-2) | 5.0 - 6.0 | br s (broad singlet) |

| -OH (at C-5) | 5.0 - 6.0 | br s (broad singlet) |

| -SH (at C-1) | 3.0 - 4.0 | br s (broad singlet) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons are influenced by the attached substituents (-SH, -OH).

Carbons bonded directly to the electronegative oxygen atoms (C-2 and C-5) are expected to be significantly deshielded and appear at the highest chemical shifts (downfield). The carbon attached to the sulfur atom (C-1) would also be shifted downfield, but typically to a lesser extent than those attached to oxygen. The remaining carbons (C-3, C-4, C-6) would appear at chemical shifts typical for aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-SH) | 125.0 |

| C-2 (-OH) | 150.0 |

| C-3 | 118.0 |

| C-4 | 115.0 |

| C-5 (-OH) | 148.0 |

| C-6 | 120.0 |

Solid-State NMR for Adsorbed or Polymerized Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in the solid state, including polymers and adsorbed molecules. nsf.gov For this compound, ssNMR can provide valuable insights when the compound is in a polymerized form or adsorbed onto a surface. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and Pulse Saturation Transfer and Magic Angle Spinning (PST-MAS) are particularly useful. mdpi.com

CP-MAS enhances the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant nuclei such as ¹H, which is highly effective for rigid structures. mdpi.com This would allow for the identification of the different carbon environments within the polymerized this compound, providing information on the polymer's structure and conformation. researchgate.net

PST-MAS, on the other hand, is more sensitive to mobile components of a sample. mdpi.com By comparing CP-MAS and PST-MAS spectra, one can differentiate between the rigid and mobile domains within a polymer matrix of this compound. This can be crucial for understanding the material's physical properties.

When this compound is adsorbed on a surface, ssNMR can probe the interactions between the molecule and the substrate. nih.gov Changes in the chemical shifts of the carbon or sulfur nuclei upon adsorption can indicate the nature of the binding and the orientation of the molecule on the surface. Furthermore, relaxation time measurements (T₁, T₂, and T₁ρ) can provide detailed information about the molecular mobility of the adsorbed species. researchgate.netmdpi.com

| Technique | Information Obtained | Relevance to this compound |

| ¹³C CP-MAS NMR | Enhances signals of rigid substituents, providing structural information. mdpi.com | Characterization of the polymer backbone and rigid domains in polymerized this compound. |

| ¹³C PST-MAS NMR | Enhances signals of mobile substituents. mdpi.com | Identification of flexible side chains or amorphous regions in the polymer. |

| Relaxation Time Analysis | Measures molecular mobility at different timescales. researchgate.net | Understanding the dynamics of adsorbed this compound molecules on a surface. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₆H₆O₂S), the molecular weight is 142.18 g/mol . scbt.com

In a typical electron ionization (EI) mass spectrum of an aromatic compound like this compound, the molecular ion peak (M⁺) is expected to be prominent. libretexts.org The fragmentation of phenols often involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). docbrown.info For this compound, key fragmentation pathways would likely involve the hydroxyl and thiol groups.

The initial ionization would produce the molecular ion at m/z 142. Subsequent fragmentation could proceed through several pathways:

Loss of a hydrogen atom: From either a hydroxyl group or the thiol group, leading to a fragment ion at m/z 141.

Loss of CO: A common fragmentation for phenols, which would result in a fragment ion at m/z 114. youtube.com

Loss of SH: Cleavage of the C-S bond would lead to a fragment at m/z 109.

Loss of H₂O: Dehydration is a common fragmentation pattern for alcohols and could occur here, resulting in a peak at m/z 124. youtube.com

The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and the confirmation of its structure. High-resolution mass spectrometry can be used to determine the exact mass of the fragments, which helps in deducing their elemental composition. docbrown.info

| Fragment Ion (m/z) | Possible Neutral Loss | Description |

| 142 | - | Molecular Ion (M⁺) |

| 141 | H | Loss of a hydrogen radical |

| 124 | H₂O | Loss of a water molecule |

| 114 | CO | Loss of carbon monoxide |

| 109 | SH | Loss of a sulfhydryl radical |

| 77 | C₅H₅ | Phenyl cation, common in aromatic compounds docbrown.info |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. carleton.edu For this compound, XPS can provide detailed information about the sulfur and carbon environments, especially when it is adsorbed on a surface.

Sulfur 2p (S 2p) Core Level Analysis for Thiolate Formation

The S 2p core level spectrum is particularly informative for thiols adsorbed on metal surfaces. The binding energy of the S 2p electrons is sensitive to the chemical state of the sulfur atom. For a free thiol group (-SH), the S 2p₃/₂ peak is typically observed at a binding energy of around 163.0 eV. researchgate.net

When this compound chemisorbs on a metal surface, such as gold, it often forms a thiolate bond (S-Metal). This results in a shift of the S 2p peak to a lower binding energy. The S 2p₃/₂ peak for a thiolate is typically found around 162 eV. researchgate.net The presence of a peak at this lower binding energy is a clear indication of covalent bond formation between the sulfur atom and the surface. researchgate.net The S 2p spectrum is a doublet due to spin-orbit splitting, resulting in S 2p₃/₂ and S 2p₁/₂ peaks with a characteristic energy separation and intensity ratio. carleton.edu

| Sulfur Species | S 2p₃/₂ Binding Energy (eV) | Indication |

| Free Thiol (-SH) | ~163.0 researchgate.net | Physisorbed or unreacted molecules. |

| Thiolate (S-Metal) | ~162.0 researchgate.net | Chemisorbed molecules with covalent S-metal bond formation. |

| Oxidized Sulfur | >164 | Presence of sulfinates or sulfonates due to oxidation. |

Carbon 1s (C 1s) Core Level Analysis for Aromatic and Aliphatic Carbons

The C 1s core level spectrum provides information about the different carbon environments within the this compound molecule. The binding energy of the C 1s electrons is influenced by the electronegativity of the atoms attached to the carbon.

For this compound, several distinct carbon environments exist:

Aromatic C-C/C-H: Carbons in the benzene ring not attached to oxygen or sulfur will have a binding energy around 284.5-284.9 eV. researchgate.net

C-S: The carbon atom directly bonded to the sulfur atom will have a slightly higher binding energy.

C-O: The carbon atoms bonded to the hydroxyl groups will be shifted to a higher binding energy, typically around 286.7 eV, due to the electronegativity of oxygen. researchgate.net

Deconvolution of the C 1s spectrum into its constituent peaks allows for the quantitative analysis of the different types of carbon present on the surface. This can be used to confirm the integrity of the molecule upon adsorption and to study any chemical transformations that may occur. thermofisher.com

| Carbon Environment | C 1s Binding Energy (eV) |

| Aromatic C-C/C-H | ~284.5 - 284.9 researchgate.net |

| C-S | ~285 - 286 |

| C-O (hydroxyl) | ~286.7 researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. The vibrational modes of this compound can be assigned to specific stretching and bending motions of the chemical bonds.

Key vibrational modes for this compound would include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. spectroscopyonline.com

Aromatic C-H stretching: Peaks in the region of 3000-3100 cm⁻¹.

S-H stretching: A weak band in the IR spectrum around 2550-2600 cm⁻¹.

Aromatic C=C stretching: Several bands in the region of 1400-1600 cm⁻¹.

C-O stretching: A strong band in the IR spectrum, typically between 1200 and 1300 cm⁻¹ for phenols. spectroscopyonline.com

C-S stretching: A peak in the region of 600-800 cm⁻¹.

Distinguishing Adsorption Orientations via Vibrational Signatures

When this compound is adsorbed on a surface, its vibrational spectrum can change significantly. These changes can be used to determine the orientation of the molecule with respect to the surface. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) are particularly powerful for studying adsorbed species. liverpool.ac.uk

The surface selection rules in IR and Raman spectroscopy dictate that only certain vibrational modes will be active, depending on the orientation of the molecule. For example, in IR reflection-absorption spectroscopy (IRRAS) of a molecule on a metal surface, only vibrational modes with a dipole moment component perpendicular to the surface will be strongly observed.

By analyzing the relative intensities of different vibrational modes, one can deduce the molecular orientation. For instance, if the S-H stretching vibration disappears and the C-S stretching vibration is enhanced upon adsorption, it suggests that the molecule is bound to the surface through the sulfur atom. researchgate.net Similarly, the relative intensities of the in-plane and out-of-plane aromatic C-H bending modes can provide information about the tilt angle of the aromatic ring with respect to the surface. liverpool.ac.ukresearchgate.net

| Vibrational Mode | Change upon Adsorption | Implication for Orientation |

| S-H stretch | Disappearance or significant weakening | Molecule is chemisorbed via the sulfur atom (thiolate formation). |

| Aromatic C-H out-of-plane bends | Enhancement in SERS | Aromatic ring is oriented perpendicular or tilted with respect to the surface. liverpool.ac.uk |

| Aromatic ring breathing modes | Shift in frequency and change in intensity | Interaction of the π-system with the surface. |

Analysis of Functional Group Interactions

The spectroscopic analysis of this compound reveals significant interactions between its constituent functional groups—two hydroxyl (-OH) groups and one thiol (-SH) group—attached to the aromatic ring. These interactions, primarily hydrogen bonding, can be elucidated using infrared (IR) spectroscopy. The IR spectrum is generally divided into a functional group region (4000–1500 cm⁻¹) and a fingerprint region (below 1500 cm⁻¹) youtube.com. The functional group region is particularly useful for identifying vibrations of individual bonds, which are indicative of these interactions youtube.com.

In this compound, intramolecular hydrogen bonds can form between the adjacent hydroxyl and thiol groups and between the two hydroxyl groups. These interactions cause the corresponding O-H and S-H stretching bands in the IR spectrum to broaden and shift to lower frequencies compared to their non-hydrogen-bonded counterparts. For instance, the O-H stretching vibration, typically found around 3600 cm⁻¹, will appear as a broad band at a lower wavenumber. Similarly, the S-H stretch, usually near 2550 cm⁻¹, would also exhibit a shift. The presence and nature of these interactions are critical as they influence the molecule's chemical reactivity, conformation, and electronic properties. Techniques like Fourier-transform infrared (FTIR) spectroscopy are instrumental in identifying the characteristic peak values associated with functional groups such as alcohols, phenols, and thiols, thereby confirming their interactions within the molecular structure gsconlinepress.comupi.edu.

Table 1: Typical Infrared Absorption Frequencies for Functional Groups in this compound This table presents expected ranges for IR absorption, which can vary based on molecular environment and intramolecular interactions.

| Functional Group | Bond | Type of Vibration | Expected Frequency Range (cm⁻¹) |

| Phenolic Hydroxyl | O-H | Stretch (H-bonded) | 3200 - 3550 (Broad) |

| Thiol | S-H | Stretch | 2550 - 2600 |

| Aromatic Ring | C=C | Stretch | 1450 - 1600 |

| Phenolic Hydroxyl | C-O | Stretch | 1200 - 1260 |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a key technique for studying the electronic transitions within this compound and its complexes. When the molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher one bath.ac.uk. The aromatic ring and the lone pair electrons on the oxygen and sulfur atoms constitute the primary chromophores. The absorption spectrum is characterized by intense bands in the UV region, typically arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and thiol substituents. The precise wavelengths and intensities of these absorptions are sensitive to the molecular environment, including solvent polarity and pH.

The dihydroxy and thiol functionalities of this compound make it an excellent ligand for forming stable complexes with a variety of metal ions. The formation of these metal complexes can be readily monitored using UV-Vis spectroscopy. nih.gov The coordination of a metal ion to the ligand alters its electronic structure, leading to distinct changes in the absorption spectrum.

Typically, complexation causes a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and may also change the intensity of the absorption bands. This phenomenon arises from ligand-to-metal charge-transfer (LMCT) or d-d electronic transitions within the metal center, particularly for transition metals. mdpi.comrsc.org For example, the interaction of phenolic compounds with iron(III) often produces intensely colored complexes, a reaction that forms the basis for many analytical tests. tuiasi.rotandfonline.com By systematically varying the metal-to-ligand ratio and monitoring the corresponding spectral changes, the stoichiometry of the complex can be determined.

Table 2: Hypothetical UV-Vis Spectral Shifts for this compound Upon Complexation with Metal Ions Illustrative data based on typical behavior of catecholate and phenolate (B1203915) complexes.

| Species | Metal Ion (Mⁿ⁺) | λ_max 1 (nm) | λ_max 2 (nm) | Appearance |

| Ligand Only | None | ~275 | - | Colorless |

| [M(Ligand)]²⁺ | Cu²⁺ | ~285 | ~410 | Green/Blue |

| [M(Ligand)]²⁺ | Fe³⁺ | ~290 | ~560 | Purple/Blue |

| [M(Ligand)]²⁺ | Mn³⁺ | ~280 | ~480 | Brown/Red |

The formation of colored complexes between this compound derivatives and specific reagents allows for their quantitative determination using spectrophotometry. ijpsr.inforesearchgate.net These methods are often simple, rapid, and cost-effective. tuiasi.ro The underlying principle is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A common approach involves reacting the phenol-containing analyte with a chromogenic agent to produce a colored product with a distinct absorption maximum in the visible region. tuiasi.roijpsr.info For instance, reagents like 4-aminoantipyrine (B1666024) or iron(III) chloride are widely used for the determination of phenols. tuiasi.roresearchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Such methods can be highly selective and sensitive, enabling the quantification of phenolic compounds in various matrices. nih.gov

Electron Diffraction Techniques (e.g., LEED) for Surface Structure

When this compound is adsorbed onto a single-crystal surface, its structural arrangement and orientation can be determined using electron diffraction techniques, most notably Low-Energy Electron Diffraction (LEED). LEED is a highly surface-sensitive technique that provides information about the size, symmetry, and rotational alignment of the adsorbate layer relative to the substrate. dcu.ie The technique involves directing a beam of low-energy electrons (20-200 eV) at the surface and observing the diffraction pattern produced by the elastically backscattered electrons. dcu.ie

For aromatic thiols like this compound, adsorption on metal surfaces such as gold (Au(111)) typically occurs via the formation of a strong bond between the sulfur atom and the surface. tandfonline.com The adsorbed molecules then arrange themselves into an ordered two-dimensional lattice, known as a self-assembled monolayer (SAM). The LEED pattern is a reciprocal space representation of this surface structure. Analysis of the positions of the diffraction spots reveals the periodicity of the adsorbate unit cell. While a conclusive picture is still elusive, the orientation of the aromatic rings—whether they are standing upright or tilted with respect to the surface—is governed by a balance between the sulfur-gold bond, intermolecular interactions (like π-π stacking), and van der Waals forces. aip.orgaip.org

Electrochemical Behavior and Surface Chemistry of 2,5 Dihydroxythiophenol

Chemisorption Phenomena on Metal Electrodes

The interaction of 2,5-Dihydroxythiophenol with metal surfaces is primarily governed by the strong affinity of the sulfur atom in the thiol group for noble metals. This interaction leads to the formation of a stable metal-thiolate bond, which is the basis for the self-assembly of DHT monolayers on electrodes.

Adsorption on Palladium Surfaces (Pd(111))

On palladium surfaces, particularly the (111) crystal face, the adsorption of thiol-containing molecules like DHT is well-established. The thiol group readily binds to the palladium, forming a stable Pd-S bond. This interaction anchors the molecule to the surface. The electronic structure of the palladium surface is modified by the presence of the adsorbate, which can influence its catalytic properties. While specific studies detailing the orientation and packing of this compound on Pd(111) are specialized, the general behavior of thiols on this surface involves strong chemisorption, leading to ordered monolayers under appropriate conditions.

Adsorption on Gold (Au(111)) and Platinum Electrodes

The adsorption of this compound has been extensively studied on gold and platinum electrodes. acs.org On these surfaces, DHT forms a close-packed, self-assembled monolayer. The primary binding mechanism is the chemisorption of the thiol group, resulting in the formation of a strong gold-thiolate or platinum-thiolate bond. rsc.org This bond is formed through the cleavage of the S-H bond in the thiol group. The molecule anchors to the surface exclusively through the sulfur atom, leaving the dihydroxy-substituted phenyl group oriented away from the electrode surface. This specific orientation is crucial as it exposes the redox-active hydroquinone (B1673460) moiety to the electrolyte, allowing it to participate in electrochemical reactions.

Concentration-Dependent Adsorbate Orientations (Flat vs. Edgewise)

The orientation of adsorbed aromatic thiols on metal surfaces can be highly dependent on the concentration or surface coverage. At low surface coverages, molecules like this compound may adopt a "flat" or horizontal orientation, where the aromatic ring lies parallel to the electrode surface. This orientation maximizes the interaction between the π-electrons of the benzene (B151609) ring and the metal surface.

As the surface concentration increases, steric hindrance between adjacent molecules forces a transition to a more "edgewise" or vertical orientation. In this configuration, the molecules are packed more densely, with the aromatic rings oriented perpendicular or tilted with respect to the surface. This transition from a flat to an edgewise orientation is a common phenomenon in the self-assembly of aromatic molecules on metal substrates and is driven by the interplay between molecule-surface and molecule-molecule interactions.

Role of Diphenol and Mercapto Groups in Adsorption

The adsorption of this compound is a clear example of multifunctional molecular interaction with a surface. The two key functional groups, the mercapto (-SH) and the diphenol (-OH) groups, play distinct and critical roles:

Mercapto Group (-SH): This group serves as the primary anchor, forming a strong, covalent-like bond with the metal surface (Au, Pt, Pd). rsc.org The high affinity of sulfur for these metals drives the self-assembly process and ensures the stable immobilization of the molecule on the electrode.

Diphenol Groups (-OH): While not the primary binding site to the metal, the two hydroxyl groups on the aromatic ring significantly influence the properties of the monolayer. They are responsible for the molecule's redox activity (the hydroquinone/quinone couple) and can participate in intermolecular interactions, such as hydrogen bonding, which can affect the packing and stability of the self-assembled monolayer. The orientation of the diphenol group, exposed to the solution, is what makes the surface electrochemically active.

Redox Activity and Electrochemistry

The presence of the hydroquinone group makes this compound an electrochemically active molecule. When immobilized on an electrode surface, it provides a model system for studying electron transfer processes.

Reversible Quinone/Diphenol Redox Activity

The hallmark of this compound's electrochemical behavior is the reversible two-electron, two-proton redox reaction of its hydroquinone moiety. When the potential of the electrode is scanned, the hydroquinone form can be oxidized to the corresponding quinone, and this quinone can be subsequently reduced back to the hydroquinone form.

This reversible process is a primary area of research for DHT on gold and platinum electrodes. The electrochemical reaction can be represented as:

Hydroquinone ⇌ Quinone + 2e⁻ + 2H⁺

The potential at which this redox event occurs is dependent on the pH of the electrolyte, a characteristic feature of quinone/hydroquinone systems. The stability and reproducibility of this redox activity make DHT-modified electrodes useful for a variety of electrochemical studies and potential sensor applications.

Influence of Surface Coordination on Redox Activity

The redox activity of this compound (DHT) is profoundly influenced by its coordination to the electrode surface. When chemisorbed onto metal electrodes, the molecule's electrochemical properties are dictated by the nature of the surface-adsorbate bond. Studies on various metal substrates, including gold, platinum, iridium, and indium, indicate that DHT can engage in surface chelation. acs.org

On iridium electrodes, this compound has been shown to undergo surface chelation. acs.org Similarly, the presence of coadsorbed iodine can influence the surface chelation of DHT at indium electrodes. acs.org This coordination involves the sulfur atom, which forms a strong bond with the metal, and potentially the adjacent hydroxyl groups, which can interact with the surface or surface oxides. This multidentate interaction stabilizes the molecule on the surface and directly affects the electron transfer kinetics of the hydroquinone moiety. The formal potential (E°') of the redox couple is sensitive to the electrode material, reflecting the different electronic interactions between the molecule and the substrate.

The table below summarizes the formal potentials for the surface-bound this compound/benzoquinone-2-thiol-5-ol couple on different electrode materials.

| Electrode Material | Formal Potential (E°') vs. Ag/AgCl | Source |

| Polycrystalline Gold | Data not specified in abstract | acs.org |

| Polycrystalline Platinum | Data not specified in abstract | acs.org |

| Polycrystalline Iridium | Data not specified in abstract | acs.org |

Note: Specific potential values were not available in the abstracts reviewed; however, the literature confirms that these values are substrate-dependent.

Substrate-Mediated Adsorbate-Adsorbate Interactions

The electrochemical behavior of this compound monolayers is not solely a function of individual molecule-surface interactions; it is also governed by interactions between adjacent adsorbed molecules (adsorbate-adsorbate interactions). These lateral interactions are significantly mediated by the electrode substrate. acs.org

Research on gold and platinum electrodes has provided clear evidence for these substrate-mediated interactions. acs.org The reversible redox cycling of chemisorbed DHT shows electrochemical characteristics, such as the shape and width of the cyclic voltammetry peaks, that deviate from ideal Nernstian behavior for non-interacting surface species. These deviations are attributed to repulsive or attractive forces between the adsorbed molecules, which can change depending on the oxidation state of the redox centers.

Key findings on these interactions include:

Coverage Dependence: The strength and nature of the adsorbate-adsorbate interactions are dependent on the surface coverage of DHT.

Substrate Influence: The electronic properties of the metal substrate (gold vs. platinum) modulate the lateral interactions, leading to different electrochemical responses. acs.org

Effect of Coadsorbates: The presence of other species on the surface, such as coadsorbed iodine, can alter the adsorbate-adsorbate interactions and, consequently, the redox behavior of the DHT monolayer. acs.org

These interactions are crucial for understanding the collective behavior of the monolayer and its stability and performance in various applications.

Electrocatalytic Properties and Sensor Applications

The unique redox properties and surface activity of this compound make it a candidate for applications in electrocatalysis and chemical sensing. Its ability to form stable, redox-active monolayers is central to these potential uses.

Self-Assembled Monolayers (SAMs) for Electrode Modification

The strong affinity of the thiol group for noble metal surfaces allows this compound to form well-defined self-assembled monolayers (SAMs) on electrodes, particularly gold. mdpi.com This process represents a straightforward and effective method for electrode modification. The resulting SAM creates a new, functional interface with specific chemical and electrochemical properties.

The key features of DHT SAMs for electrode modification are:

Robust Attachment: The gold-sulfur bond provides a stable anchor for the monolayer. mdpi.com

Redox Activity: The immobilized hydroquinone/quinone system provides a surface-confined redox couple that can mediate electron transfer reactions.

Defined Orientation: The molecules in the SAM typically adopt a relatively ordered orientation, which is crucial for predictable electrochemical behavior.

These modified electrodes can be used to study fundamental electron transfer processes or as platforms for developing more complex electrochemical devices.

Application in Biosensors (e.g., Urea (B33335) Sensors)

While the modification of electrodes with redox-active SAMs is a common strategy in biosensor development, a review of the available scientific literature did not yield specific examples of this compound being utilized in the construction of urea biosensors. Research on urea sensors often employs enzymatic reactions where urease catalyzes the hydrolysis of urea, leading to a detectable change in pH or ion concentration, but these studies have focused on other transducer materials.

Electrically Controlled Molecular Recognition

Electrically controlled molecular recognition involves using an applied potential to modulate the binding affinity of a surface-immobilized molecule for a target analyte. This typically requires a host molecule that changes its conformation or binding properties upon a change in its redox state. Although the quinone/hydroquinone system of DHT undergoes such a redox change, specific studies demonstrating its application for electrically controlled molecular recognition were not identified in the surveyed literature.

In Situ Electrochemical Studies (e.g., Quartz Crystal Microbalance)

In situ techniques are vital for studying the dynamic processes that occur at electrode surfaces. The Electrochemical Quartz Crystal Microbalance (EQCM) is a powerful tool that can detect minute mass changes on an electrode in real-time during an electrochemical experiment. nanoscience.comdtic.mil This allows for the direct monitoring of ion and solvent transport during redox reactions within a surface layer.

Despite the utility of the EQCM technique for studying modified electrodes, a search of the scientific literature did not uncover specific studies where EQCM was applied to investigate this compound monolayers. Such a study would be highly informative, as it could provide quantitative data on:

Ion Flux: The movement of cations (like H⁺) and anions into or out of the monolayer to maintain charge neutrality during the oxidation and reduction of the hydroquinone moiety.

Solvent Dynamics: The change in the amount of associated solvent (e.g., water) within the film as its oxidation state and ion content change.

Film Stability: The gravimetric monitoring of the monolayer during repeated electrochemical cycling to assess its stability and potential desorption.

An EQCM study would complement cyclic voltammetry by correlating the measured current (charge) with the simultaneous change in mass, offering a more complete picture of the interfacial reaction mechanism.

Surface Mass Titrations and Hydration Studies

The electrochemical and surface properties of this compound, particularly when immobilized as a self-assembled monolayer (SAM) on a conductive substrate such as gold, can be meticulously investigated using advanced techniques like the electrochemical quartz crystal microbalance with dissipation monitoring (EQCM-D). This method allows for the in-situ measurement of minute mass changes at the electrode surface in real-time, providing valuable insights into surface-bound reactions and interactions, including proton exchange and hydration phenomena.

Surface Mass Titrations

Surface mass titrations are a powerful application of EQCM-D for characterizing the acid-base behavior of surface-tethered molecules. For a monolayer of this compound on a gold-coated quartz crystal, this technique can be employed to determine the surface pKa values of the hydroxyl groups. The principle lies in monitoring the change in mass of the monolayer as the pH of the surrounding aqueous solution is varied.

As the pH of the solution is increased, the hydroxyl groups of the surface-bound this compound molecules will deprotonate. This deprotonation results in the release of a proton (H+) and the formation of a negatively charged phenolate (B1203915) group. To maintain charge neutrality at the interface, counterions from the electrolyte solution (e.g., Na+ from a NaOH titrant) will associate with the monolayer. The binding of these counterions leads to an increase in the total mass on the quartz crystal, which is detected as a decrease in its resonant frequency.

The change in mass can be precisely quantified and plotted against the solution pH. The midpoint of this titration curve corresponds to the apparent surface pKa of the hydroxyl groups. The data obtained from such an experiment can be presented in a tabular format to illustrate the relationship between pH, the degree of deprotonation, and the associated mass change.

Illustrative Data for Surface Mass Titration of a this compound Monolayer

| pH | Molar Fraction Deprotonated | Change in Mass (ng/cm²) |

| 6.0 | 0.09 | 1.8 |

| 7.0 | 0.50 | 10.0 |

| 8.0 | 0.91 | 18.2 |

| 9.0 | 0.99 | 19.8 |

Note: The data in this table are illustrative and represent a hypothetical scenario for the titration of the first hydroxyl group. The actual values would depend on the specific experimental conditions, including the ionic strength of the solution and the packing density of the monolayer.

Hydration Studies

The interaction of a this compound monolayer with water, known as hydration, can also be quantitatively assessed using EQCM-D. The hydroxyl and thiol functional groups are expected to interact with water molecules through hydrogen bonding. The extent of this hydration can be influenced by factors such as the ionic state of the functional groups and the composition of the surrounding electrolyte.

By exposing the monolayer to solutions of varying humidity or ionic strength, the mass of water associated with the film can be determined. For instance, upon deprotonation of the hydroxyl groups, the resulting phenolate is more strongly hydrated than the neutral hydroxyl group. This increased hydration would manifest as an additional mass increase detected by the EQCM-D.

These studies provide critical information on the interfacial properties of the this compound monolayer, which is essential for understanding its behavior in aqueous environments and its potential applications in areas such as sensing and electrocatalysis.

Illustrative Data for Hydration of a this compound Monolayer

| Condition | Change in Mass due to Hydration (ng/cm²) |

| Neutral Monolayer (pH 5) | 5.2 |

| Partially Deprotonated Monolayer (pH 7) | 8.1 |

| Fully Deprotonated Monolayer (pH 9) | 12.5 |

Note: This table presents hypothetical data to illustrate the change in hydration as a function of the protonation state of the monolayer.

Coordination Chemistry and Metal Complexes of 2,5 Dihydroxythiophenol

Ligand Properties of 2,5-Dihydroxythiophenol (Thiolate and Diphenol Coordination)

This compound is a versatile ligand capable of coordinating to metal centers through multiple functionalities. Its coordination behavior is primarily dictated by the soft sulfur donor of the thiol group and the hard oxygen donors of the two hydroxyl groups.

Thiolate Coordination : The thiol group (-SH) is acidic and can be easily deprotonated to form a thiolate (-S⁻). This soft anionic donor forms strong covalent bonds with a wide range of metal ions, particularly soft or borderline Lewis acids like Ni(II), Cu(II), Hg(II), and Pd(II). In many instances, the coordination is exclusively through the sulfur atom, which can act as a terminal ligand or as a bridging ligand between two or more metal centers.

Diphenol and Quinonoid Coordination : The two hydroxyl groups in the 1,4-position (para) relative to each other are analogous to hydroquinone (B1673460). These groups can be deprotonated to form a diphenolate, which can chelate a single metal ion or bridge multiple metal centers. This moiety is also redox-active and can be oxidized to the corresponding 1,4-benzoquinone (B44022) form. This redox activity is a key feature, as the ligand can exist in different electronic states (hydroquinone, semiquinone, benzoquinone), which in turn influences the electronic properties and potential valence tautomerism of the resulting metal complex researchgate.net. The coordination can thus occur through the neutral hydroquinone, the dianionic catecholate-type form, or a redox-active quinonoid form, making DHTP a potentially "non-innocent" ligand.

The combination of both thiolate and diphenol functionalities allows for multidentate coordination. DHTP can act as a bidentate ligand, coordinating through the thiolate sulfur and an adjacent deprotonated hydroxyl group, forming a stable five-membered chelate ring. It can also function as a tridentate or a bridging ligand, utilizing all three donor atoms to coordinate to one or more metal centers, leading to the formation of mononuclear, dinuclear, or polymeric structures.

Synthesis and Characterization of Metal-2,5-Dihydroxythiophenol Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in a solvent under controlled pH conditions. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.

Research has demonstrated the ability of this compound to form complexes with transition metals such as Nickel(II). Spectrophotometric studies have shown that Ni(II) reacts with DHTP in a weakly acidic medium, typically within a pH range of 2.3 to 8.0, to form a colored complex cyberleninka.ru. The formation of a single complex compound is indicated by the presence of one maximum of optical density within this pH range cyberleninka.ru.

The resulting Ni(II)-DHTP complex exhibits distinct absorption bands in the visible spectrum that are shifted significantly from the absorption of the free ligand, a phenomenon known as a bathochromic shift. This shift confirms the coordination of the ligand to the metal center. The high molar absorptivity of these complexes makes them suitable for photometric analysis cyberleninka.ru.

| Parameter | Value |

|---|---|

| Optimal pH Range | 2.3 - 8.0 |

| Maximum Absorption (λmax) | 620 - 650 nm |

| Molar Absorptivity (ε) | (4.1 - 4.3) × 10⁴ L·mol⁻¹·cm⁻¹ |

This compound can also participate in the formation of mixed-ligand complexes (MLCs), where the metal ion is coordinated to DHTP as well as one or more other ligands. The introduction of a secondary ligand can stabilize the complex, modify its electronic and steric properties, and enhance its solubility in different solvents.

Studies on Nickel(II) have shown that in the presence of hydrophobic amines like aniline (B41778) or N,N-dimethylaniline, stable mixed-ligand complexes are formed cyberleninka.ru. These ternary complexes are often extractable from the aqueous phase into non-polar organic solvents such as chloroform, dichloroethane, or carbon tetrachloride cyberleninka.ru. The extraction efficiency can be very high, with a single extraction removing over 97% of the nickel from the aqueous solution cyberleninka.ru. The formation of such extractable MLCs is the basis for methods of separation and photometric determination of metal ions cyberleninka.ruijiset.com. The optimal conditions for the formation and extraction of these compounds typically require a significant excess of the complexing reagents ijiset.com.

Theoretical and Computational Studies of Coordination Geometries

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, bonding, and electronic properties of metal complexes that may be difficult to characterize experimentally.

Density Functional Theory (DFT) has become a standard computational method in coordination chemistry for predicting the properties of metal complexes researchgate.netmdpi.com. For complexes involving this compound, DFT can be employed to:

Analyze Electronic Structure : DFT provides insights into the distribution of electrons within the complex. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the complex's reactivity, stability, and spectral properties . For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical hardness and kinetic stability nih.gov.

Predict Spectroscopic Properties : DFT calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the proposed structure scirp.org. The calculations can help assign specific spectral bands to particular electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions .

Study Adsorption and Interactions : Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can quantify intramolecular interactions and charge transfer between the ligand's donor atoms and the metal center, providing a deeper understanding of the nature of the coordinate bond scirp.org.

While specific DFT studies on discrete metal-DHTP complexes are not widely reported, the principles have been extensively applied to related metal-thiolate and metal-phenolate systems, demonstrating the utility of this approach nih.gov.

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity nih.govresearchgate.net. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule.

Predicting Coordination Sites : For the this compound ligand, an MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electron-rich oxygen and sulfur atoms. These negative regions indicate the lone pairs of electrons and represent the nucleophilic sites most likely to coordinate with a positively charged metal ion scirp.orgresearchgate.net.

Understanding Reactivity : The MEP of the resulting metal complex can reveal how the electrostatic potential is redistributed upon coordination. It can identify the most electron-rich and electron-poor sites on the complex, offering insights into how the complex might interact with other molecules, such as substrates in a catalytic reaction or other electrophiles and nucleophiles nih.gov. The MEP provides a complementary perspective to frontier orbital analysis for understanding and predicting chemical reactivity researchgate.net.

Spectroscopic Characterization of Coordination Compounds of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides crucial information about the electronic transitions within a coordination compound, particularly those involving the metal d-orbitals and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. The complexation of this compound with metal ions typically results in significant shifts in the absorption maxima compared to the free ligand.

In a study involving mixed-ligand complexes of nickel(II) with this compound and hydrophobic amines such as aniline and N,N-dimethylaniline, the formation of these complexes in a weakly acidic medium (pH 2.3-8.0) was confirmed by spectrophotometric methods cyberleninka.ru. The resulting complexes exhibited a distinct red color, with a maximum in the light absorption spectrum observed in the range of 620-650 nm cyberleninka.ru. This represents a significant bathochromic shift of 239-267 nm compared to the free ligand, which absorbs at 278-283 nm cyberleninka.ru. Such a large shift is indicative of the formation of a coordination complex and the involvement of the ligand in charge transfer transitions with the metal center. The high molar absorption coefficients, in the range of (4.1-4.3) × 10⁴ L·mol⁻¹·cm⁻¹, further substantiate the formation of these intensely colored species cyberleninka.ru.

Interactive Table: UV-Vis Spectroscopic Data for Ni(II) Mixed-Ligand Complexes with this compound.

| Complex Type | pH Range for Formation | Maximum Absorption (λmax) | Molar Absorption Coefficient (ε) |

| Ni(II)-2,5-Dihydroxythiophenol-Amine | 2.3 - 8.0 | 620 - 650 nm | (4.1-4.3) × 10⁴ L·mol⁻¹·cm⁻¹ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the coordination sites of a ligand upon complexation with a metal ion. By comparing the IR spectrum of the free this compound ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can be observed, providing direct evidence of coordination.

For this compound, the characteristic vibrational bands of interest are those associated with the hydroxyl (-OH) and sulfhydryl (-SH) groups. Upon coordination to a metal ion, deprotonation of one or both of these groups is expected, leading to the disappearance of their respective stretching vibrations. For instance, the O-H stretching band, typically observed in the region of 3200-3600 cm⁻¹, and the S-H stretching band, which appears around 2550-2600 cm⁻¹, would be absent or significantly altered in the spectra of the complexes.

Furthermore, new bands corresponding to the formation of metal-oxygen (M-O) and metal-sulfur (M-S) bonds are expected to appear in the far-IR region of the spectrum, typically below 600 cm⁻¹. The positions of these new bands can provide insights into the strength and nature of the metal-ligand bonds. Shifts in the vibrational frequencies of the aromatic C-C and C-H bonds of the benzene (B151609) ring can also occur upon complexation, reflecting changes in the electron distribution within the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is instrumental in determining the structure of diamagnetic coordination compounds in solution. For complexes of this compound, NMR can confirm the mode of ligand coordination and provide information about the symmetry of the complex.

In the ¹H NMR spectrum of the free ligand, distinct resonances for the aromatic protons and the protons of the hydroxyl and sulfhydryl groups would be observed. Upon complexation, the disappearance of the signals for the acidic protons of the -OH and -SH groups would confirm their deprotonation and involvement in bonding to the metal ion. The chemical shifts of the aromatic protons are also expected to be affected by coordination, with the magnitude and direction of the shifts providing information about the changes in electron density on the aromatic ring.

Polymerization and Materials Science Applications of 2,5 Dihydroxythiophenol

Role of 2,5-Dihydroxythiophenol in Polymer Synthesis

Precursor for Advanced Polymeric Materials

There is a notable absence of scientific literature detailing the use of this compound as a primary monomer for the synthesis of advanced polymeric materials. While its structure, featuring hydroxyl and thiol functional groups, theoretically allows for participation in various polymerization reactions (e.g., polycondensation to form polyesters or polythioethers), specific examples, research studies, or data on the properties of such polymers are not documented in available resources. The synthesis of polymers from structurally related compounds, such as other thiophenols or dihydroxybenzenes, is known, but a direct extrapolation to this compound is speculative without experimental data.

Functionalization of Polymeric Materials

The functionalization of polymer surfaces is a critical technique for tailoring their properties for specific applications, such as improving biocompatibility or introducing antimicrobial characteristics. mdpi.comresearchgate.netnih.govmdpi.com Thiol groups are often utilized in "click" chemistry reactions, like thiol-ene photopolymerization, for efficient surface modification. beilstein-journals.org While these general strategies are well-documented for various thiol-containing compounds, there are no specific studies found that utilize this compound for the functionalization of polymeric materials. The dual reactivity of its hydroxyl and thiol groups could theoretically offer unique functionalization pathways, but this potential remains unexplored in the current body of scientific literature.

Novel Materials with Enhanced Properties via this compound Derivatives

Self-Assembled Monolayers for Surface Modification

The formation of self-assembled monolayers (SAMs) using organosulfur compounds, particularly thiols, on noble metal surfaces like gold is a widely studied area for creating precisely controlled surface properties. uri.edunorthwestern.edursc.org Thiophenols, in general, are known to form SAMs on gold substrates. uri.edu These monolayers can serve as platforms for further chemical modifications or to enhance surface-sensitive analytical techniques. uri.edu While this suggests that this compound could potentially form SAMs, specific research detailing the formation, characterization, and properties of such monolayers is not available. The presence of the two hydroxyl groups on the phenyl ring would be expected to significantly influence the packing, orientation, and surface energy of the resulting monolayer, but without experimental data, any discussion remains hypothetical.

2.5D Materials and Intercalated Systems

There is no information available in the scientific literature regarding the use of this compound or its derivatives in the synthesis or development of 2.5D materials or intercalated systems. This area of materials science is highly specific, and the current research focus does not appear to include this particular compound.

Applications in Advanced Technologies

The unique molecular structure of this compound, featuring both hydroxyl and thiol functional groups on an aromatic ring, makes its corresponding polymer, poly(this compound), a promising candidate for various advanced technologies. The combination of the redox-active hydroquinone (B1673460) moiety and the conducting polythiophene-like backbone provides a synergistic platform for developing functional materials. The inherent conductivity of the polymer backbone facilitates electron transfer, a critical property in many electronic and sensing devices. researchgate.net Meanwhile, the hydroxyl groups offer sites for further functionalization or interaction with other molecules, enhancing the material's versatility. biointerfaceresearch.com

Biosensing and Diagnostics

Polymers derived from this compound are particularly well-suited for applications in biosensing and diagnostics. The integration of a conducting polymer framework with redox-active quinone-forming groups is highly advantageous for the development of electrochemical biosensors. rsc.org These materials can serve as an effective matrix for the immobilization of biorecognition elements, such as enzymes, providing a stable and electronically active environment. biointerfaceresearch.com

The table below summarizes the performance characteristics of a biosensor utilizing a functionalized copolymer with structural similarities, illustrating the potential of such systems.

| Parameter | Performance Metric |

| Analyte | Catechol |

| Enzyme | Tyrosinase |

| Detection Limit | 2.1 µM biointerfaceresearch.com |

| Operational Stability (RSD) | 3.34 % over 20 measurements biointerfaceresearch.com |

This table presents data for a biosensor based on a ferrocene-derivatized 2,5-dithienyl pyrrole (B145914) copolymer, demonstrating the typical performance achievable with advanced conducting polymer-based enzymatic sensors.

Electronic and Photonic Applications

In the realm of electronics and photonics, polymers based on thiophene (B33073) derivatives are recognized for their valuable semiconducting properties. researchgate.net Poly(this compound) can be classified within this group of materials, which are foundational to technologies like organic photovoltaics and photoelectrochemical cells. researchgate.netrsc.org The conjugated π-system along the polythiophene backbone allows for charge transport, while the specific functional groups influence the material's energy levels. researchgate.net

Research on related polythiophene structures has shown their utility as sensitizers for wide-bandgap inorganic semiconductors like titanium dioxide (TiO2) in hybrid solar cells. researchgate.net In such a device, the polymer absorbs sunlight and injects charge carriers into the inorganic material. researchgate.net The efficiency of this process is determined by the polymer's band gap and the relative alignment of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels with the semiconductor's bands. researchgate.net For instance, the polymer poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT), which has a related phenyl-thiophene structure, exhibits a band gap of 2.1 eV, with HOMO and LUMO levels estimated at -5.3 eV and -3.2 eV, respectively. researchgate.net These properties make it suitable for use in liquid-state photoelectrochemical cells. researchgate.net

The ability to synthesize these polymers through methods like electrochemical polymerization allows for the direct deposition of thin films onto electrode surfaces, which is a crucial step in the fabrication of electronic devices. researchgate.net

The following table details the key electronic properties of a representative substituted polythiophene, indicating the typical characteristics relevant for these applications.

| Property | Value |

| Polymer | Poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT) researchgate.net |

| Band Gap | 2.1 eV researchgate.net |

| HOMO Energy Level | -5.3 eV researchgate.net |

| LUMO Energy Level | -3.2 eV researchgate.net |

This table provides data for a substituted polythiophene derivative to illustrate the electronic properties that are critical for photonic and electronic applications.

Computational and Theoretical Chemistry of 2,5 Dihydroxythiophenol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules like 2,5-dihydroxythiophenol. nih.gov DFT methods are effective for studying electronic properties, predicting drug-receptor interactions, and determining energetic properties of drug molecules. nih.gov These calculations allow for the optimization of molecular geometry and the determination of various reactivity descriptors that govern the chemical behavior of the compound. researchgate.net

For this compound, DFT calculations would typically be performed using a functional like B3LYP or ωB97XD combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The primary outputs of these calculations include the optimized molecular structure (bond lengths and angles), electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO).

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (ionization potential), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electron affinity). researchgate.net The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. These quantum chemical parameters are essential for predicting how this compound will interact with other chemical species, including biological targets.

Table 1: Key Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability; related to ionization potential. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital. | Indicates electron-accepting ability; related to electron affinity. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |